Cyclopentanethiol

説明

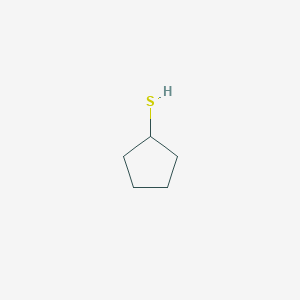

Structure

2D Structure

3D Structure

特性

IUPAC Name |

cyclopentanethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10S/c6-5-3-1-2-4-5/h5-6H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVDYBOADDMMFIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1047108 | |

| Record name | Cyclopentanethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1047108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

colourless liquid | |

| Record name | Cyclopentanethiol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/128/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

41.00 to 42.00 °C. @ 16.00 mm Hg | |

| Record name | Cyclopentanethiol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039771 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

758 mg/L @ 25 °C (calc.), slightly soluble in water; soluble in alcohol and oils | |

| Record name | Cyclopentanethiol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039771 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Cyclopentanethiol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/128/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.920-0.925 | |

| Record name | Cyclopentanethiol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/128/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

1679-07-8 | |

| Record name | Cyclopentanethiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1679-07-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclopentanethiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001679078 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclopentanethiol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclopentanethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1047108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclopentanethiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.311 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYCLOPENTANETHIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H279996YO9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Cyclopentanethiol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039771 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Advanced Synthetic Methodologies for Cyclopentanethiol and Its Derivatives

Chemo- and Regioselective Synthesis of Cyclopentanethiol

The synthesis of this compound often involves methods that ensure the selective formation of the thiol group on the cyclopentane (B165970) ring. Various approaches have been developed to achieve this, including reactions involving cyclopentyl halides and reductive sulfidation techniques.

Reaction of Cyclopentyl Halides with Hydrogen Sulfide (B99878) in Catalytic Systems

A common strategy for synthesizing thiols is the reaction of alkyl halides with hydrogen sulfide (H₂S) or a source of the hydrosulfide (B80085) anion (HS⁻). ias.ac.insciensage.info For this compound, this involves the reaction of cyclopentyl halides, such as cyclopentyl bromide or cyclopentyl chloride, with H₂S or a hydrosulfide salt in the presence of a catalyst. ontosight.aichemicalbook.com

Alkyl chlorides, bromides, and iodides readily react with alcoholic sodium hydrosulfide (NaSH) or hydrogen sulfide in ethanolic solution to form the corresponding alkyl thiols. ias.ac.in For instance, cyclopentyl bromide can react with potassium hydrogen sulfide to synthesize cyclopentyl mercaptan. chemicalbook.comzhishangchemical.com

Catalytic systems play a crucial role in enhancing the efficiency and selectivity of this reaction. While the search results mention the general reaction of alkyl halides with H₂S or NaSH, specific catalytic systems optimized for the synthesis of this compound from cyclopentyl halides and hydrogen sulfide are not detailed in the provided snippets. However, the broader context of thiol synthesis from alkyl halides and hydrosulfides often involves catalysts to improve reaction rates and yields. sciensage.info

Reductive Sulfidation Approaches for this compound Synthesis

Reductive sulfidation is another approach for synthesizing thiols, which typically involves the reduction of a functional group and the introduction of a sulfur atom. In the context of this compound synthesis, this can involve starting materials containing carbonyl groups or other functionalities that can be simultaneously reduced and sulfurized.

One reported method involves the synthesis of cyclopentyl mercaptan from cyclopentanone (B42830) dimethyl dithioacetaldehyde and an alkali metal. zhishangchemical.com Another approach mentioned is the preparation from sulfurized cyclopentyl naphthyl in the presence of a metal aluminosilicate (B74896) catalyst. zhishangchemical.com

Research has also explored reductive sulfidation using phosphorus decasulfide (P₄S₁₀) followed by reduction with sodium borohydride (B1222165) (NaBH₄) for the synthesis of thiols from carbonyl compounds. acs.orgresearchgate.net While the direct application of this specific two-step method to cyclopentanone to yield this compound is not explicitly detailed in the provided snippets, the general methodology of reductive sulfidation of carbonyls is relevant. acs.orgresearchgate.net

Furthermore, microbiological reductive sulfidation has been observed, where certain bacteria can mediate the transformation of carbonyl compounds into thiol derivatives. acs.orgresearchgate.net This highlights a distinct biological pathway for reductive sulfidation.

Novel Reagents and Catalytic Systems in this compound Synthesis

The development of novel reagents and catalytic systems is crucial for improving the efficiency, selectivity, and sustainability of chemical synthesis, including the synthesis of thiols like this compound.

Utilization of Isothiouronium Salts in Thiol Formation

Isothiouronium salts are valuable intermediates in the synthesis of thiols. ias.ac.inrsc.orgwikiwand.comucalgary.cathieme-connect.com These salts can be readily achieved from alkyl alcohols or alkyl halides, followed by hydrolysis or reduction. ias.ac.in The reaction of an alkyl halide with thiourea (B124793) in an SN2 fashion yields an intermediate isothiouronium salt. ucalgary.ca Hydrolysis of this intermediate provides the thiol. ucalgary.ca This process can often be carried out without isolating the intermediate isothiouronium salt. ucalgary.ca

The preparation of alkyl thiols from alkyl halides via their isothiouronium salt, followed by hydrolysis using an amine instead of an alkali, has been reported. ias.ac.in Isothiouronium salts are prepared in high-boiling solvents and cleaved by high-boiling potent amines. ias.ac.in Microwave irradiation has also been used in the synthesis of thiolated compounds via an isothiouronium ion intermediate. ias.ac.in

While the search results discuss the general utility of isothiouronium salts in thiol synthesis from alkyl halides, specific examples or detailed research findings focusing solely on the synthesis of this compound using this method are not prominently featured. However, given that cyclopentyl halides can be used to synthesize this compound, the isothiouronium salt route is a plausible, albeit not specifically detailed for this compound in the provided information, synthetic strategy.

Catalytic Preparation of Thiols Using H₂S

The catalytic preparation of thiols using hydrogen sulfide (H₂S) is an important area of research, particularly for industrial applications. ias.ac.inbohrium.com Historically, thiols were prepared by the acid-catalyzed addition of alkenes with H₂S. bohrium.com However, this method could lead to dialkyl sulfides as by-products. ias.ac.in

More recent catalytic approaches involve the reaction of alcohols with H₂S in the presence of various catalysts. ias.ac.inresearchgate.net For example, industrial preparation of alkyl thiols by the reaction of alkyl alcohols with H₂S in a reactor using catalytic blend oxides like CoMo/alumina (B75360) or NiMo/alumina as hydrotreating catalysts and α-alumina/γ-alumina as dehydrating catalysts or alumina diluent has been patented. ias.ac.in

Research has also investigated acid-base catalysts for the synthesis of thiols from H₂S and alcohols. researchgate.net Catalysts with weak Lewis acid sites and strong base sites have shown selectivity for thiol formation, while catalysts with strong acid sites were highly active but less selective, leading to dehydration products. researchgate.net

While these studies demonstrate the catalytic preparation of thiols using H₂S from alcohols and alkenes, direct information on the catalytic reaction of cyclopentane derivatives (other than potentially cyclopentene, though not explicitly mentioned) with H₂S to specifically synthesize this compound within catalytic systems is not detailed in the provided search results. The synthesis from cyclopentyl halides with H₂S or hydrosulfides, as discussed earlier, is a more directly supported route for this compound in the provided information.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 15510 nih.govfishersci.sefishersci.cathegoodscentscompany.com |

| Cyclopentyl Bromide | 8728 fishersci.cathegoodscentscompany.comfishersci.cawikipedia.org |

| Cyclopentyl Chloride | Not specifically found for cyclopentyl chloride, but related cyclopentyl acyl chlorides are available cenmed.comnih.gov |

| Cyclopentyl Iodide | 1556-18-9 (CAS) sigmaaldrich.comsigmaaldrich.comfishersci.com, PubChem CID 73784 fishersci.com |

| Hydrogen Sulfide | 402 wikipedia.orgmpg.deuni.lu |

| Thiourea | 2723790 wikiwand.comscribd.com |

| Sodium Hydrosulfide (NaSH) | 28015 ereztech.com |

| Phosphorus Decasulfide (P₄S₁₀) | Not explicitly found, but mentioned in context of reductive sulfidation acs.orgresearchgate.net |

| S-Methylisothiourea (an example of an isothiouronium salt) | 14038 ontosight.ai |

Interactive Data Tables

Based on the search results, detailed quantitative data tables with specific reaction conditions, yields, and selectivities for the synthesis of this compound for each method are not consistently available across the snippets. The information provided is more descriptive of the synthetic routes. Creating interactive data tables would require more structured quantitative data than is present in the search results. However, here is a summary of some reported data points:

| Property | Value | Source |

| Boiling Point | ~142°C ontosight.ai, 129-131 °C/745 mmHg chemicalbook.com | ontosight.aichemicalbook.com |

| Density | 0.955 g/mL at 25 °C chemicalbook.com, 0.92000 to 0.92500 @ 25.00 °C thegoodscentscompany.com | chemicalbook.comthegoodscentscompany.com |

| Vapor Pressure | 1 mmHg @ 20 °C chemicalbook.comthegoodscentscompany.comsigmaaldrich.com | chemicalbook.comthegoodscentscompany.comsigmaaldrich.com |

| Flash Point | 77 °F (25 °C) chemicalbook.comthegoodscentscompany.comsigmaaldrich.com | chemicalbook.comthegoodscentscompany.comsigmaaldrich.com |

| Solubility in Water | Low ontosight.ai, Slightly soluble chemicalbook.comfishersci.sesolubilityofthings.com | ontosight.aichemicalbook.comfishersci.sesolubilityofthings.com |

| Solubility in Alcohol | Soluble chemicalbook.comfishersci.se | chemicalbook.comfishersci.se |

This table provides a summary of some physical properties. Detailed reaction data for specific synthetic methods leading to this compound were not consistently available in a format suitable for comprehensive interactive tables within the provided search results.

Thiolation Reactions with Silanethiol/Disilathiane

Silanethiols and disilathianes serve as protected sulfur sources that can be utilized in thiolation reactions. ias.ac.in, researchgate.net For instance, triphenylsilanethiol, a protected derivative of H₂S, can react with epoxides to yield β-hydroxymercaptans after deprotection. ias.ac.in Hexamethyldisilathiane has also been employed in the synthesis of thiols from activated alkyl halides. ias.ac.in The use of silyl (B83357) derivatives of H₂S allows for the generation of a nucleophilic sulfur center, which can participate in reactions to form C-S bonds. ias.ac.in

Application of Thiolacetic Acid/Thioacetates in this compound Synthesis

Thiolacetic acid (CH₃C(O)SH) and its salts, such as potassium thioacetate (B1230152), are commonly used reagents for introducing the thiol group indirectly. ias.ac.in, researchgate.net, wikipedia.org A typical approach involves the reaction of an alkyl halide with a thioacetate salt to form a thioacetate ester. wikipedia.org This thioester can then be hydrolyzed or reduced to yield the corresponding thiol. ias.ac.in, wikipedia.org For example, alkyl thioacetates can be prepared from alkyl halides and potassium thioacetate. ias.ac.in Subsequent transformation of the alkyl thioester to the thiol can be achieved using methods like alkaline hydrolysis or reduction. ias.ac.in, wikipedia.org Palladium-catalyzed methanolysis of thioacetates using borohydride exchange resin has also been reported as a method for thiol synthesis from alkyl halides via thioacetates. ias.ac.in

Xanthate-Mediated Routes to this compound

Xanthates (ROCS₂K) have emerged as versatile reagents and thiol surrogates in organic synthesis. ias.ac.in, researchgate.net, nih.gov They can be readily prepared and are often less odorous and toxic compared to free thiols. nih.gov While primarily used in the synthesis of thioethers through reactions with alkyl or aryl halides, xanthates can also be involved in routes leading to thiols. nih.gov Xanthate intermediates can be generated via nucleophilic substitution reactions. nih.gov Although the direct synthesis of dialkyl thioethers from xanthates has been less explored, xanthates are well-established precursors for generating radicals used in C-C bond formation. chemrxiv.org

Reactions Involving Sodium Thiocyanate (B1210189) and Sodium Trithiocarbonates

Sodium thiocyanate (NaSCN) and sodium trithiocarbonates (Na₂CS₃) can serve as sulfur sources in thiol synthesis. ias.ac.in, researchgate.net Thiocyanates can be used as precursors for thiol preparation, often involving the reductive removal of the nitrile group from a sulfur atom. ias.ac.in, univ-lorraine.fr Alkyl trithiocarbonates, obtainable from the reaction of sodium trithiocarbonate (B1256668) with halogenated derivatives, can be converted to thiols under acidic or basic conditions, or by reduction. univ-lorraine.fr This method has been noted as particularly effective for the synthesis of dithiols. univ-lorraine.fr

Lawesson's Reagent and Phosphorus Decasulfide in Thiol Synthesis

Lawesson's reagent (LR) and phosphorus decasulfide (P₄S₁₀) are potent thiation agents widely used in organic synthesis, primarily for converting carbonyl compounds into thiocarbonyls. ias.ac.in, researchgate.net, wikipedia.org, chemicalbook.com, researchgate.net, mdpi.com While their main application is in the formation of C=S bonds, they can also be involved in the synthesis of thiols. chemicalbook.com Lawesson's reagent contains a four-membered ring structure with alternating sulfur and phosphorus atoms and dissociates to form reactive intermediates that facilitate the oxygen-sulfur exchange. wikipedia.org, chemicalbook.com P₄S₁₀ is another established reagent for thionation. mdpi.com These reagents can facilitate the conversion of oxygen functionalities into their thio analogs. chemicalbook.com, researchgate.net

Enzymatic Methods for Thiol Synthesis

Enzymatic methods offer a biocatalytic approach to thiol synthesis, often providing milder and more selective reaction conditions. ias.ac.in, researchgate.net Enzymes can catalyze the hydrolysis of thioacetates to produce thiols. imreblank.ch This approach has been demonstrated for the efficient production of thiols from readily available thioacetate precursors. imreblank.ch Biocatalysis, in general, is a key aspect of green chemistry, utilizing enzymes or other biological molecules to catalyze reactions under mild conditions. ijnc.ir, catalysis.blog Enzymatic reductive sulfidation using microorganisms has also been explored for the transformation of carbonyl compounds, including cyclopentanone, into thiols like this compound. acs.org

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances in chemical design, manufacture, and application. imist.ma, catalysis.blog Applying these principles to the synthesis of this compound involves developing more sustainable and environmentally friendly methodologies. ijnc.ir, jocpr.com

Several green chemistry approaches are relevant to organic synthesis and can be considered for thiol production. These include the use of alternative, safer solvents such as water, supercritical CO₂, and bio-based solvents, which are less toxic and have a lower environmental impact compared to traditional organic solvents. jocpr.com Catalysis plays a pivotal role in green chemistry by increasing reaction efficiency, reducing waste, and lowering energy consumption. catalysis.blog This includes the use of heterogeneous, homogeneous, and biocatalysts. catalysis.blog

Specific green techniques in organic synthesis, such as microwave irradiation, ultrasonication, photocatalysis, grinding, and milling, can enhance reaction rates, improve yields, and enable solvent-free conditions. encyclopedia.pub, ijnc.ir While the search results highlight these general green chemistry approaches and mention enzymatic methods for thiol synthesis including this compound acs.org, detailed studies applying all of these specific green techniques exclusively to the synthesis of this compound were not extensively detailed in the provided snippets. However, the principles of waste minimization, atom economy, and the use of less hazardous reagents are central to green chemistry and are guiding factors in the development of more sustainable synthetic routes for compounds like this compound. imist.ma, jocpr.com

Atom Economy Maximization in this compound Synthesis

Atom economy is a key principle in green chemistry that evaluates the efficiency of a chemical reaction by calculating the proportion of atoms from the reactants that are incorporated into the final desired product. jocpr.comskpharmteco.com Maximizing atom economy minimizes waste generation, contributing to more sustainable processes. jocpr.com

In the context of this compound synthesis, atom-economical approaches would ideally involve reactions where most, if not all, atoms of the starting materials are present in the this compound product. Traditional methods, such as the reaction of cyclopentyl halides with metal hydrosulfides (e.g., potassium hydrogen sulfide), can be relatively atom-economical, particularly if the byproduct (e.g., potassium halide) can be easily separated and potentially recycled. zhishangchemical.comchemicalbook.com

Research in this area focuses on designing reactions that avoid the formation of significant stoichiometric byproducts. Catalytic methods often contribute to higher atom economy as the catalyst is regenerated rather than consumed in the reaction. jocpr.comnih.gov For example, catalytic preparations using hydrogen sulfide can be highly atom-economical, as hydrogen sulfide (H₂S) wikipedia.orgmpg.deuni.lu directly provides the sulfur atom needed for the thiol group, and the other product is often water or a simple molecule. ias.ac.in

While specific detailed research findings on atom economy calculations solely for this compound synthesis are not extensively available in the provided snippets, the general principles of atom economy are highly relevant. jocpr.comskpharmteco.com Strategies that are being developed for thiol synthesis in general, such as catalytic methods and the use of highly incorporable sulfur sources, are applicable to improving the atom economy of this compound production. ias.ac.in

Development of Catalysis-Driven Transformations for this compound

Catalysis plays a crucial role in modern organic synthesis by enabling reactions to proceed more efficiently, selectively, and under milder conditions. iitm.ac.in The development of catalysis-driven transformations for this compound synthesis is an active area of research.

One approach involves the catalytic reaction of cyclopentane derivatives with hydrogen sulfide (H₂S). ias.ac.in For instance, the thiolation of cyclopentanone to this compound has been reported using a sulfided CoMo/Al₂O₃ catalyst under atmospheric pressure with H₂S/H₂. This method achieved a selectivity of up to 90% for this compound. ias.ac.in The selectivity was found to be dependent on reaction temperature and the molar ratio of H₂S to the ketone. ias.ac.in

Electrochemical methods with anodic activation of hydrogen sulfide have also been explored for the thiolation of cyclopentane. researchgate.net This process can lead to the formation of this compound, dicyclopentyl disulfide, and dicyclopentyl sulfide. researchgate.net The formation of this compound was confirmed by gas chromatography, and the total current yield of organosulfur compounds increased with reaction time. researchgate.net

Photocatalytic C(sp³)–H thiolation using decatungstate anion as a photocatalyst has been demonstrated for various substrates, including cyclic ketones like cyclopentanone. rsc.org This method allows for site-selective C–H thiolation using thiosulfonates as thiolating reagents. rsc.org The thiolation of cyclopentanone using this photocatalytic system yielded the desired product in 64% yield. rsc.org

Organocatalysis, utilizing small organic molecules as catalysts, is another area being explored for the synthesis of sulfur-containing compounds via reactions like thia-Michael addition. acs.orgnumberanalytics.com While the provided information specifically mentions the use of this compound as a reactant in a prolinamide-catalyzed thia-Michael addition to synthesize β-thioketones, this highlights the potential for organocatalytic approaches in related sulfur chemistry that could be adapted or explored for this compound synthesis itself. acs.org

These catalytic methods offer advantages such as improved reaction rates, selectivity, and potentially milder reaction conditions compared to traditional stoichiometric methods.

Utilization of Renewable Feedstocks for this compound Precursors

The use of renewable feedstocks in chemical synthesis is a critical aspect of developing sustainable processes. For this compound synthesis, this involves exploring precursors derived from biomass or other renewable sources.

While direct information on the synthesis of this compound specifically from renewable feedstocks is not explicitly detailed in the provided search results, the broader context of utilizing renewable resources in organic synthesis is highlighted. jocpr.com Cyclopentane derivatives could potentially be derived from the processing of biomass or other bio-based materials through various chemical transformations.

For example, furan (B31954) derivatives obtained from carbohydrates are renewable resources that can be converted into various cyclic compounds, including cyclopentane rings, through processes like hydrogenation and rearrangement. If efficient and economically viable routes exist to produce cyclopentane or functionalized cyclopentane precursors from renewable sources, these could serve as sustainable starting materials for this compound synthesis.

Solvent-Free and Aqueous-Phase Reactions for this compound

Minimizing or eliminating the use of organic solvents in chemical reactions is a key principle of green chemistry, reducing waste and environmental impact. rsc.orgcem.com Solvent-free and aqueous-phase reactions for this compound synthesis are therefore desirable.

Solvent-free reaction conditions, often facilitated by techniques like ball milling or microwave irradiation, can offer advantages such as increased reaction rates, improved yields, and simplified work-up procedures. rsc.orgcem.com While a specific solvent-free synthesis of this compound is not detailed, the general applicability of solvent-free conditions to various organic transformations, including those involving thiols, has been demonstrated. rsc.orgcem.comscribd.comresearchgate.net

Aqueous-phase reactions, using water as the solvent, are also highly attractive from a sustainability perspective. Water is inexpensive, non-toxic, and environmentally benign. The slight solubility of this compound in water suggests that aqueous or biphasic reaction systems could potentially be explored for its synthesis or reactions involving it. nih.govsolubilityofthings.comchemicalbook.comfishersci.se

Some synthetic methods for thiols, such as the reaction of alkyl halides with sodium hydrosulfide (NaSH), can be carried out in aqueous or mixed aqueous-organic systems. ereztech.comchegg.com Given that this compound can be synthesized from cyclopentyl bromide and potassium hydrogen sulfide, exploring similar reactions in aqueous or solvent-free conditions could be a promising avenue. zhishangchemical.comchemicalbook.com

Research into green synthesis methodologies, including solvent-free and aqueous reactions, is continuously evolving, and these approaches hold potential for the development of more sustainable routes to this compound.

Integration of Flow Chemistry and Biocatalysis

Flow chemistry, where reactions are conducted in continuous flow reactors rather than batch vessels, offers several advantages for chemical synthesis, including improved control over reaction parameters, enhanced safety, and potential for easier scale-up. Biocatalysis, utilizing enzymes or microorganisms to catalyze chemical transformations, provides a route to highly selective and environmentally friendly processes, often operating under mild conditions. wisc.edukoreascience.kr

The integration of flow chemistry and biocatalysis for the synthesis of thiols and related compounds is an emerging area. While direct examples of flow chemistry specifically applied to this compound synthesis are not provided in the search results, flow systems are increasingly being used for various organosulfur reactions.

Biocatalysis has shown promise in the synthesis of sulfur-containing amino acids and other organosulfur compounds. wisc.edu Enzymes like γ-synthases can catalyze the formation of thioether-containing non-canonical amino acids. wisc.edu While this compound itself is not an amino acid, research into biocatalytic carbon-sulfur bond formation could potentially lead to enzymatic routes for synthesizing cyclic thiols or their precursors. For example, some microorganisms are involved in the biogeneration of volatile sulfur compounds, including thiols. ajol.info

The combination of flow chemistry with biocatalysis could offer a powerful platform for the continuous and sustainable production of this compound, leveraging the benefits of both technologies. This could involve immobilized enzymes or cells within flow reactors to catalyze specific thiolation steps.

Reduction of Derivatives and Protecting Groups in Synthetic Pathways

In the context of this compound synthesis, minimizing the use of protecting groups and reducing derivatives would lead to more efficient and atom-economical routes. For example, if this compound is synthesized from a protected thiol precursor or a disulfide, the deprotection or reduction step adds complexity and generates byproducts.

Methods that directly introduce the thiol group without the need for protecting groups are preferred. Catalytic thiolation reactions, such as the direct reaction of cyclopentane derivatives with hydrogen sulfide, are examples of approaches that can potentially avoid the use of protecting groups. ias.ac.in

Research into more efficient methods for the deprotection of thiols or the direct synthesis of thiols from readily available precursors without the need for intermediate derivatives is relevant to improving the synthesis of this compound. For instance, methods for the deprotection of aryl or vinyl sulfides have been reported. ias.ac.in Developing similar efficient methods applicable to cyclic systems like cyclopentane could be beneficial.

Scalability and Industrial Feasibility of this compound Production

The scalability and industrial feasibility of a synthetic route are crucial considerations for the commercial production of this compound. A feasible industrial process must be efficient, cost-effective, safe, and environmentally sound.

Traditional methods for thiol synthesis, such as the reaction of alkyl halides with metal hydrosulfides, have been used on an industrial scale for various thiols. zhishangchemical.comchemicalbook.com The synthesis of this compound from cyclopentyl bromide and potassium hydrogen sulfide is an example of a potentially scalable route. zhishangchemical.comchemicalbook.com

However, the advanced synthetic methodologies discussed in the previous sections aim to improve upon traditional methods, offering potential benefits for large-scale production. Catalytic processes, for instance, can lead to higher throughput and reduced raw material consumption compared to stoichiometric reactions. jocpr.comnih.gov The use of heterogeneous catalysts that can be easily separated and recycled is particularly attractive for industrial applications. acs.org

The development of continuous flow processes offers significant advantages for scalability and industrial feasibility. Flow reactors allow for precise control of reaction conditions, efficient heat transfer, and potentially higher productivity compared to batch reactors. cem.com Integrating catalytic or biocatalytic transformations into flow systems could enable continuous, high-volume production of this compound.

The utilization of renewable feedstocks can contribute to the long-term sustainability and economic feasibility of production by reducing reliance on finite petrochemical resources. jocpr.com

Furthermore, developing solvent-free or aqueous-phase reactions can simplify downstream processing, reduce waste disposal costs, and improve safety, all of which are important factors for industrial feasibility. rsc.orgcem.com

Research into process optimization, including reaction engineering, catalyst development, and separation techniques, is essential for translating advanced synthetic methodologies from the laboratory scale to industrial production. The goal is to develop processes that are not only scientifically elegant but also economically competitive and environmentally responsible.

| Compound Name | PubChem CID |

| This compound | 15510 |

| Hydrogen sulfide | 402 |

| Cyclopentane | 236 |

| Cyclopentyl bromide | 8728 |

| Potassium hydrogen sulfide | 28015 |

| Sodium hydrosulfide | 28015 |

| Cyclopentanone | 8375 |

| Decatungstate anion | 23678844 |

| Thiosulfonates | - |

| Cyclopentyl disulfide | 1679-09-0 (CAS, CID not found) |

| Dicyclopentyl sulfide | 1073-70-7 (CAS, CID not found) |

| Cyclopentanol (B49286) | 8793 |

| Thionyl chloride | 24820 |

| Sodium hydrosulfide | 28015 |

This compound (C₅H₁₀S), also recognized as cyclopentyl mercaptan, is an organosulfur compound featuring a thiol (-SH) functional group attached to a five-membered cyclopentane ring. nih.govontosight.aiontosight.ai It presents as a colorless to pale yellow liquid with a characteristic strong, unpleasant odor. ontosight.aiontosight.ai This compound is a valuable intermediate in various chemical syntheses, finding utility in the creation of pharmaceuticals, agrochemicals, electronic materials, and as a component in flavorings. ontosight.aiontosight.aizhishangchem.com The combination of its cyclic structure and reactive thiol group makes this compound a subject of considerable interest in both academic organic chemistry and industrial applications. solubilityofthings.com

The synthesis of thiols, including this compound, is a significant area within organic chemistry dueable to their broad range of applications. researchgate.net Historically, synthetic routes have often involved the reaction of cyclopentyl halides with sulfur sources such as hydrogen sulfide or metal hydrosulfides. ontosight.aizhishangchemical.comchemicalbook.com However, contemporary synthetic chemistry is increasingly focused on developing methodologies that are more efficient, sustainable, and environmentally benign. This involves strategies aimed at maximizing the incorporation of reactant atoms into the product, employing catalytic methods, utilizing renewable resources, implementing greener reaction conditions like solvent-free or aqueous systems, and integrating advanced techniques such as flow chemistry and biocatalysis.

The drive for efficient and sustainable synthesis routes for this compound and its related compounds has spurred the exploration of various advanced methodologies. These approaches seek to enhance reaction efficiency, minimize waste, and reduce environmental impact.

Atom Economy Maximization in this compound Synthesis

Atom economy, a foundational principle of green chemistry, quantifies the efficiency of a chemical reaction by measuring the proportion of reactant atoms that are successfully incorporated into the desired final product. jocpr.comskpharmteco.com Maximizing atom economy is crucial for minimizing waste generation and fostering more sustainable chemical processes. jocpr.com

For the synthesis of this compound, atom-economical methods strive to integrate most, if not all, of the atoms from the starting materials into the this compound molecule. While traditional methods, such as the reaction between cyclopentyl halides and metal hydrosulfides (e.g., potassium hydrogen sulfide), can exhibit reasonable atom economy, particularly if byproducts are manageable, modern approaches aim for even greater efficiency. zhishangchemical.comchemicalbook.com

Research in this domain focuses on designing reactions that avoid the production of substantial stoichiometric byproducts. Catalytic reactions are often inherently more atom-economical because the catalyst is regenerated throughout the process rather than being consumed. jocpr.comnih.gov For example, catalytic syntheses utilizing hydrogen sulfide (H₂S) wikipedia.orgmpg.deuni.lu are highly atom-economical as H₂S directly provides the necessary sulfur atom, often yielding water or another simple molecule as the only other product. ias.ac.in

Although specific, detailed research findings focusing solely on atom economy calculations for this compound synthesis were not extensively found in the provided information, the general principles of atom economy are highly applicable. jocpr.comskpharmteco.com Strategies being developed for the synthesis of thiols in general, such as catalytic methods and the use of efficiently incorporated sulfur sources, are relevant to improving the atom economy of this compound production. ias.ac.in

Development of Catalysis-Driven Transformations for this compound

Catalysis is a cornerstone of modern organic synthesis, enabling reactions to proceed with enhanced efficiency, selectivity, and under milder conditions. iitm.ac.in The development of catalytic methods for synthesizing this compound is an active area of investigation.

One promising route involves the catalytic reaction of cyclopentane derivatives with hydrogen sulfide (H₂S). ias.ac.in For instance, the conversion of cyclopentanone to this compound has been achieved using a sulfided CoMo/Al₂O₃ catalyst under atmospheric pressure with a mixture of H₂S and H₂. This method demonstrated a selectivity for this compound of up to 90%. ias.ac.in The selectivity was observed to be influenced by factors such as the reaction temperature and the molar ratio of H₂S to the ketone. ias.ac.in

Electrochemical methods involving the anodic activation of hydrogen sulfide have also been explored for the thiolation of cyclopentane. researchgate.net This process can yield this compound, alongside dicyclopentyl disulfide and dicyclopentyl sulfide. researchgate.net The formation of this compound was confirmed using gas chromatography, and the total current yield of organosulfur compounds was found to increase with longer reaction times. researchgate.net

Photocatalytic C(sp³)–H thiolation, employing a decatungstate anion as a photocatalyst, has been successfully applied to various substrates, including cyclic ketones like cyclopentanone. rsc.org This method facilitates site-selective C–H thiolation using thiosulfonates as the thiolating agents. rsc.org The photocatalytic thiolation of cyclopentanone using this system resulted in the desired product with a 64% yield. rsc.org

Organocatalysis, which utilizes small organic molecules as catalysts, is another area being investigated for the synthesis of sulfur-containing compounds through reactions such as the thia-Michael addition. acs.orgnumberanalytics.com While the provided information specifically mentions this compound as a reactant in a prolinamide-catalyzed thia-Michael addition for the synthesis of β-thioketones, this underscores the potential for applying organocatalytic strategies to related sulfur chemistry that could be adapted for this compound synthesis itself. acs.org

These catalytic approaches offer significant advantages, including accelerated reaction rates, improved selectivity, and the potential for conducting reactions under milder conditions compared to traditional stoichiometric methods.

Utilization of Renewable Feedstocks for this compound Precursors

The incorporation of renewable feedstocks into chemical synthesis is a vital component of developing sustainable processes. For this compound synthesis, this entails exploring the use of precursors derived from biomass or other renewable sources.

While direct information specifically detailing the synthesis of this compound from renewable feedstocks is not explicitly present in the provided search results, the broader concept of utilizing renewable resources in organic synthesis is emphasized. jocpr.com Cyclopentane derivatives could potentially be sourced from the processing of biomass or other bio-based materials through various chemical transformations.

For example, furan derivatives, which are readily available from carbohydrates, are renewable resources that can be converted into cyclic compounds, including cyclopentane rings, through processes such as hydrogenation and rearrangement. If efficient and economically feasible methods for producing cyclopentane or functionalized cyclopentane precursors from renewable sources are developed, these could serve as sustainable starting materials for the synthesis of this compound.

Solvent-Free and Aqueous-Phase Reactions for this compound

Reducing or eliminating the use of organic solvents in chemical reactions is a core principle of green chemistry, leading to reduced waste and environmental impact. rsc.orgcem.com Consequently, the development of solvent-free and aqueous-phase reactions for this compound synthesis is highly desirable.

Solvent-free reaction conditions, often facilitated by techniques such as ball milling or microwave irradiation, can offer benefits including increased reaction rates, higher yields, and simplified product isolation. rsc.orgcem.com Although a specific solvent-free synthesis of this compound is not detailed, the general applicability of solvent-free conditions to various organic transformations, including those involving thiols, has been demonstrated. rsc.orgcem.comscribd.comresearchgate.net

Aqueous-phase reactions, utilizing water as the solvent, are particularly attractive from a sustainability standpoint due to water's low cost, non-toxicity, and environmental compatibility. The reported slight solubility of this compound in water suggests that aqueous or biphasic reaction systems could potentially be explored for its synthesis or reactions involving it. nih.govsolubilityofthings.comchemicalbook.comfishersci.se

Certain synthetic methods for thiols, such as the reaction of alkyl halides with sodium hydrosulfide (NaSH), can be conducted in aqueous or mixed aqueous-organic systems. ereztech.comchegg.com Given that this compound can be synthesized from cyclopentyl bromide and potassium hydrogen sulfide, investigating similar reactions under aqueous or solvent-free conditions represents a promising area of research. zhishangchemical.comchemicalbook.com

Research into green synthesis methodologies, including solvent-free and aqueous reactions, is continuously advancing, and these approaches hold significant potential for developing more sustainable routes to this compound.

Integration of Flow Chemistry and Biocatalysis

Flow chemistry, which involves conducting reactions in continuous flow reactors as opposed to batch vessels, offers several advantages for chemical synthesis, including enhanced control over reaction parameters, improved safety, and greater potential for scalability. Biocatalysis, which utilizes enzymes or microorganisms to catalyze chemical transformations, provides a pathway to highly selective and environmentally friendly processes that often operate under mild conditions. wisc.edukoreascience.kr

The integration of flow chemistry and biocatalysis for the synthesis of thiols and related compounds is an emerging field. While specific examples of flow chemistry applied directly to this compound synthesis are not explicitly mentioned in the search results, flow systems are increasingly being employed for various organosulfur reactions.

Biocatalysis has shown promise in the synthesis of sulfur-containing amino acids and other organosulfur compounds. wisc.edu Enzymes such as γ-synthases are capable of catalyzing the formation of thioether-containing non-canonical amino acids. wisc.edu Although this compound is not an amino acid, research into biocatalytic carbon-sulfur bond formation could potentially lead to enzymatic pathways for synthesizing cyclic thiols or their precursors. For instance, some microorganisms are known to be involved in the biogeneration of volatile sulfur compounds, including thiols. ajol.info

Combining flow chemistry with biocatalysis could provide a powerful platform for the continuous and sustainable production of this compound, leveraging the benefits of both technologies. This could involve the use of immobilized enzymes or cells within flow reactors to catalyze specific thiolation steps.

Reduction of Derivatives and Protecting Groups in Synthetic Pathways

In the context of this compound synthesis, minimizing the reliance on protecting groups and the creation of reducible derivatives would contribute to more efficient and atom-economical routes. For example, if this compound is synthesized from a protected thiol precursor or a disulfide, the deprotection or reduction step introduces additional complexity and produces byproducts.

Synthetic strategies that directly introduce the thiol group without requiring protecting groups are preferred. Catalytic thiolation reactions, such as the direct reaction of cyclopentane derivatives with hydrogen sulfide, are examples of approaches that can potentially circumvent the need for protecting groups. ias.ac.in

Research focused on developing more efficient methods for the deprotection of thiols or the direct synthesis of thiols from readily available precursors without the need for intermediate derivatives is relevant to improving the synthesis of this compound. For instance, methods for the deprotection of aryl or vinyl sulfides have been reported. ias.ac.in Developing similar efficient methods applicable to cyclic systems like cyclopentane could be advantageous.

Scalability and Industrial Feasibility of this compound Production

The scalability and industrial feasibility of a synthetic route are critical factors for the commercial production of this compound. An industrially viable process must be efficient, cost-effective, safe, and environmentally responsible.

Traditional methods for thiol synthesis, such as the reaction of alkyl halides with metal hydrosulfides, have been implemented on an industrial scale for various thiols. zhishangchemical.comchemicalbook.com The synthesis of this compound from cyclopentyl bromide and potassium hydrogen sulfide represents a potentially scalable route based on established chemical transformations. zhishangchemical.comchemicalbook.com

However, the advanced synthetic methodologies discussed in the preceding sections aim to enhance traditional methods, offering potential benefits for large-scale production. Catalytic processes, for example, can lead to higher throughput and reduced consumption of raw materials compared to stoichiometric reactions. jocpr.comnih.gov The use of heterogeneous catalysts that can be easily separated and recycled is particularly appealing for industrial applications. acs.org

The development of continuous flow processes offers significant advantages for scalability and industrial feasibility. Flow reactors enable precise control of reaction parameters, efficient heat transfer, and potentially higher productivity compared to batch reactors. cem.com Integrating catalytic or biocatalytic transformations into flow systems could facilitate continuous, high-volume production of this compound.

The utilization of renewable feedstocks can contribute to the long-term sustainability and economic feasibility of production by decreasing dependence on finite petrochemical resources. jocpr.com

Furthermore, developing solvent-free or aqueous-phase reactions can simplify downstream processing, reduce costs associated with waste disposal, and enhance safety, all of which are crucial considerations for industrial feasibility. rsc.orgcem.com

Research focused on process optimization, including reaction engineering, catalyst development, and separation techniques, is essential for successfully transitioning advanced synthetic methodologies from the laboratory to industrial production. The objective is to develop processes that are not only scientifically sound but also economically competitive and environmentally conscious.

Reaction Mechanisms and Chemical Reactivity of Cyclopentanethiol

Thiol Functional Group Reactivity in Cyclopentanethiol

The thiol (-SH) group serves as the primary reactive center in this compound. Thiols share some similarities with alcohols but are notably more acidic and nucleophilic due to the properties of the sulfur atom. masterorganicchemistry.com The relatively low bond energy of the S-H bond in thiols like this compound contributes to their reactivity. zhishangchem.com

Oxidation Reactions to Form Disulfides

Thiols are readily oxidized to form disulfides, a reaction involving the formation of a covalent bond between two sulfur atoms (R-S-S-R). ontosight.aimasterorganicchemistry.com The oxidation of this compound yields dicyclopentyl disulfide. ontosight.ainih.gov This transformation can be facilitated by various oxidizing agents, with mild oxidants such as iodine (I₂) commonly employed. masterorganicchemistry.comorganic-chemistry.orgresearchgate.netlibretexts.org The aerobic oxidation of thiols to disulfides can also be achieved catalytically under mild conditions. organic-chemistry.org This oxidation is a fundamental reaction in thiol chemistry and plays a crucial role in biological systems, particularly in the formation of disulfide bonds that stabilize protein structures. masterorganicchemistry.comnih.gov

The general equation for the oxidation of thiols to disulfides is:

$2 \text{ RSH} + [\text{Oxidizing Agent}] \rightarrow \text{RSSR} + [\text{Reduced Species}]$

For this compound, this reaction is:

$2 \text{ C}_5\text{H}_9\text{SH} + [\text{Oxidizing Agent}] \rightarrow (\text{C}_5\text{H}_9\text{S})_2 + [\text{Reduced Species}]$

Reaction with Acids to Form Thioesters

This compound can react with carboxylic acids or their derivatives to produce thioesters, compounds with the general structure R-C(=O)-S-R'. ontosight.aiwikipedia.org This reaction is analogous to the esterification of alcohols, with the sulfur atom substituting the oxygen in the ester linkage. wikipedia.orgkhanacademy.org The formation of thioesters typically requires the presence of a dehydrating agent or an acid catalyst to promote the condensation. wikipedia.orgkhanacademy.org Reacting this compound with a carboxylic acid (R'COOH) would result in a thioester of the form R'C(=O)SC₅H₉.

The general reaction for thioester formation from thiols and carboxylic acids is:

$\text{RSH} + \text{R'COOH} \rightarrow \text{RSC(O)R'} + \text{H}_2\text{O}$

Thioesters are significant intermediates in various synthetic organic transformations and biochemical pathways. wikipedia.orgsioc-journal.cn

Deprotonation Reactions and Thiol Salt Formation

Thiols are more acidic than their alcohol counterparts due to the higher polarizability of sulfur and the lower bond dissociation energy of the S-H bond compared to the O-H bond in alcohols. masterorganicchemistry.com this compound can be deprotonated to form the corresponding thiolate anion, C₅H₉S⁻. zhishangchem.commasterorganicchemistry.com This deprotonation is typically carried out using a suitable base. masterorganicchemistry.com The resulting thiolate anion is a potent nucleophile. masterorganicchemistry.com Thiols generally have pKa values in the range of 10-11, indicating their weak acidity. masterorganicchemistry.comorganicchemistrydata.org A predicted pKa value for this compound is approximately 10.87. zhishangchem.com

The deprotonation reaction can be represented as:

$\text{C}_5\text{H}_9\text{SH} + \text{Base} \rightarrow \text{C}_5\text{H}_9\text{S}^- + \text{Conjugate Acid of Base}$

Forming thiolate salts is a common strategy to enhance the nucleophilicity of thiols for subsequent reactions.

Radical Reactions Involving this compound

Thiols are known to participate in radical reactions, often through the generation of thiyl radicals (RS•). ontosight.aiias.ac.in The relatively weak S-H bond facilitates its homolytic cleavage, yielding a thiyl radical and a hydrogen radical under appropriate conditions, such as in the presence of radical initiators or through oxidation. zhishangchem.comchinesechemsoc.org Thiyl radicals are highly reactive species capable of various reactions, including addition to unsaturated bonds, hydrogen atom abstraction, and coupling. ias.ac.in

This compound can form the cyclopentylthiyl radical (C₅H₉S•) under suitable radical-generating conditions. chinesechemsoc.org These thiyl radicals can engage in radical chain reactions, such as adding to alkenes to form carbon-centered radicals, which can then abstract a hydrogen atom from another thiol molecule, propagating the chain. ias.ac.in this compound has been utilized in radical cross-coupling reactions. chinesechemsoc.orgchinesechemsoc.org

This compound in Nucleophilic Substitution Reactions

Thiolate anions (RS⁻) are highly effective nucleophiles due to the significant polarizability of the sulfur atom. masterorganicchemistry.com The cyclopentanethiolate anion, generated by deprotonating this compound, can participate in nucleophilic substitution reactions, particularly with electrophiles such as alkyl halides. masterorganicchemistry.comksu.edu.sa In these reactions, the thiolate anion attacks the electrophilic carbon center, leading to the expulsion of a leaving group and the formation of a new carbon-sulfur bond, typically resulting in a thioether (sulfide). masterorganicchemistry.comlibretexts.org

A general representation of an S₂-like reaction involving a thiolate is:

$\text{C}_5\text{H}_9\text{S}^- + \text{R'-X} \rightarrow \text{C}_5\text{H}_9\text{S-R'} + \text{X}^-$

where R'-X represents an alkyl halide or a similar electrophile with a leaving group X.

While the literature confirms the general participation of thiols and thiolate anions in nucleophilic substitution reactions, specific detailed studies focusing exclusively on this compound as the nucleophile in such reactions were not extensively found in the search results, beyond its potential to form sulfides. libretexts.orgvulcanchem.comgoogle.com

This compound in Elimination Reactions

While the thiol functional group itself is not typically associated with undergoing elimination reactions, molecules containing the cyclopentane (B165970) ring and appropriate leaving groups can undergo such transformations. Elimination reactions generally involve the removal of atoms or groups from adjacent carbon atoms, leading to the formation of a pi bond, such as an alkene. If this compound were to be involved in an elimination reaction, it would likely require a modification to the molecule, such as the introduction of a leaving group on the cyclopentane ring, or occur in a reaction where the thiol group is part of a larger leaving group.

Thiol-Ene Reactions with this compound

Thiol-ene reactions involve the addition of a thiol to an alkene (or alkyne) to form a thioether. alfa-chemistry.com This reaction is considered a type of "click" chemistry due to its efficiency, high yields, and tolerance of various functional groups and reaction conditions. alfa-chemistry.comnih.gov Thiol-ene reactions can proceed through different mechanisms, including radical-mediated, base- or nucleophile-catalyzed, photoinitiated, and acid-catalyzed pathways. alfa-chemistry.comrsc.org this compound, as a representative thiol, can participate in these diverse thiol-ene transformations.

The radical-mediated thiol-ene reaction typically proceeds via a chain mechanism involving initiation, propagation, and termination steps. alfa-chemistry.com Initiation can be triggered by thermal initiators, metal catalysts, or photochemistry, generating a thiyl radical. alfa-chemistry.comacsgcipr.org This thiyl radical then adds to the alkene in an anti-Markovnikov fashion, forming a carbon-centered radical intermediate. alfa-chemistry.comacsgcipr.orgencyclopedia.pubresearchgate.net In the propagation step, this carbon radical abstracts a hydrogen atom from another thiol molecule, yielding the final anti-Markovnikov addition product (an alkyl sulfide) and regenerating a thiyl radical to continue the chain. alfa-chemistry.comencyclopedia.pubresearchgate.net This mechanism is favored with unactivated alkenes. acsgcipr.orgresearchgate.net

The thiol-Michael addition is a specific type of thiol-ene reaction that occurs between a thiol and an electron-deficient alkene (a Michael acceptor). nsf.govmdpi.comnih.gov This reaction is typically catalyzed by bases or nucleophiles. nsf.govmdpi.com The mechanism involves the deprotonation of the thiol by a base to form a thiolate anion, which is a strong nucleophile. alfa-chemistry.comnsf.govmdpi.com The thiolate anion then attacks the β-carbon of the electron-deficient alkene in a conjugate addition, forming a carbon-centered anion (or enolate). nsf.gov This intermediate abstracts a proton from a protonated catalyst or another thiol molecule, yielding the thioether product and regenerating the catalyst. nsf.gov This mechanism is distinct from the radical pathway and results in a different regioselectivity. mdpi.com

Intramolecular thiol-ene reactions involve a molecule containing both a thiol and an alkene (or alkyne) functionality, leading to the formation of cyclic sulfur-containing heterocycles. acsgcipr.orgresearchgate.netwikipedia.orgmdpi.com Similar to intermolecular thiol-ene reactions, these cyclizations can be initiated by radicals. researchgate.netmdpi.com The regioselectivity of the cyclization (e.g., 5-exo vs. 6-endo ring closure) is influenced by factors such as the substitution pattern of the alkene and reaction conditions, although mixtures of isomers can sometimes be observed. researchgate.netwikipedia.orgmdpi.com This approach has been utilized in the synthesis of various cyclic structures, including thiosugars and cyclic peptides. researchgate.netwikipedia.orgmdpi.comresearchgate.net

Photoinitiated thiol-ene reactions utilize light, typically UV or visible light, to generate the initiating radicals or catalytic species. nih.govencyclopedia.pubresearchgate.netwikipedia.orgresearchgate.netrsc.org Photoinitiators can be used to accelerate the formation of thiyl radicals through S-H abstraction upon irradiation. researchgate.netresearchgate.net This method offers advantages such as spatial and temporal control over the reaction and the ability to proceed under mild conditions, including ambient temperature and pressure, and even in the presence of air and moisture. alfa-chemistry.comwikipedia.orgresearchgate.net Photoinitiated thiol-ene reactions are widely applied in areas such as polymer synthesis, surface modification, and bioconjugation. nih.govwikipedia.orgmdpi.comrsc.org

The acid-catalyzed thiol-ene (ACT) reaction represents a distinct pathway for thiol-ene conjugation. rsc.orgnih.govrsc.org Unlike the radical or base-catalyzed mechanisms, the ACT reaction proceeds via a cation-mediated pathway. rsc.orgnih.gov An acid catalyst protonates the alkene, generating a carbocation intermediate. rsc.orgnih.gov The thiol then undergoes electrophilic addition to this carbocation, typically resulting in a Markovnikov-directed thioether bond. rsc.orgnih.gov This mechanism is particularly effective with alkene substrates that readily undergo cationic polymerizations, such as vinyl functional groups. rsc.orgrsc.org The ACT reaction produces S,X-acetal conjugates, which differ from the static thioether bonds formed by radical or Michael addition pathways and have potential applications in areas like drug delivery. rsc.orgrsc.org Photoinitiation of the ACT reaction using photochromic photoacids has also been demonstrated. rsc.orgrsc.org

Metal Coordination Chemistry of this compound

This compound, a cyclic thiol, can act as a ligand in coordination chemistry, forming complexes with various metal centers. Thiols generally exhibit a strong affinity for metal surfaces and ions, particularly soft acids like zero-valent noble metals, due to the soft basic nature of the thiol group according to the hard-soft-acid-base theory. mdpi.com The coordination involves the donation of electron density from the sulfur atom to the metal center, forming a coordinate covalent bond. libretexts.orgbccampus.ca The study of coordination chemistry involving thiols is a significant area within inorganic chemistry, encompassing a wide range of metals and their interactions with sulfur-containing ligands. wikipedia.orgorientjchem.org this compound has been noted in the structural investigation of dimethylthallium(III) thiolate complexes, indicating its ability to coordinate with main group metals like thallium. researchgate.net

Electronic and Steric Effects in Metal-Ligand Complexes

The properties and reactivity of metal complexes are significantly influenced by the electronic and steric effects exerted by the coordinating ligands. numberanalytics.comrsc.orgresearchgate.net Electronic effects relate to the ligand's ability to donate or withdraw electron density from the metal center, thereby affecting the metal's electron configuration and reactivity. numberanalytics.com Steric effects arise from the spatial requirements of the ligands around the metal center, influencing the accessibility of the metal to other molecules and the preferred coordination geometry. numberanalytics.comlibretexts.org In the case of cyclic thiols like this compound, both the electron-donating capacity of the sulfur atom and the steric bulk of the cyclopentane ring contribute to these effects. The steric bulk can influence the coordination number and geometry of the metal center. libretexts.org As seen in nanoparticle synthesis with bulky cyclopentane thiol, the interplay between electronic and steric factors can determine the outcome of the synthesis and the final structure of the metal complex or nanomaterial. nih.gov Studies on other metal complexes with substituted cyclic ligands have shown how increasing steric volume can lead to distortions in the complex structure. nih.gov

Decarboxylative Allylic Thioether Formation

Decarboxylative coupling reactions represent a valuable strategy in organic synthesis for forming carbon-heteroatom bonds, including carbon-sulfur bonds to create thioethers. researchgate.net This type of reaction typically involves the coupling of a carboxylic acid derivative (often a redox-active ester) with a thiol or a thiol equivalent, often facilitated by a transition metal catalyst or photoredox catalysis. researchgate.netnsf.govnih.gov The process generally involves the decarboxylation of the carboxylic acid component, generating a radical species that subsequently reacts with the thiol or a metal-thiolate intermediate to form the thioether linkage. nsf.govnih.gov While specific examples of this compound being used in decarboxylative allylic thioether formation were not found in the provided search results, the general methodology involving the coupling of thiols with allylic systems via a decarboxylative pathway is a known synthetic approach. The reaction conditions and catalyst choice are crucial for achieving good yields and selectivity in such transformations. researchgate.netnih.gov

Computational Chemistry and Theoretical Studies of Cyclopentanethiol

Quantum Mechanical Studies of Cyclopentanethiol

Quantum mechanics provides the fundamental framework for understanding the behavior of electrons in molecules, which in turn governs their structure, properties, and reactivity.

Electronic structure calculations, typically employing methods like Hartree-Fock (HF) or more advanced post-Hartree-Fock methods, could provide detailed information about the distribution of electrons within the this compound molecule. These calculations would yield molecular orbitals and their corresponding energy levels. Key insights that could be gained include:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energies and shapes of these frontier orbitals are critical in predicting the reactivity of this compound. The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO is related to its ability to accept electrons (electrophilicity).

Electron Density Distribution: These calculations would reveal the regions of high and low electron density within the molecule, indicating polar bonds and reactive sites. For this compound, this would likely show a higher electron density around the sulfur atom due to its lone pairs of electrons.

Molecular Electrostatic Potential (MEP): An MEP map would visualize the electrostatic potential on the molecule's surface, highlighting areas susceptible to electrophilic or nucleophilic attack.

While specific electronic structure calculations for this compound are not readily found, such studies are routine in computational chemistry for characterizing new or interesting molecules.

Computational methods are powerful tools for investigating the mechanisms of chemical reactions. For this compound, this could involve studying reactions such as its oxidation, radical reactions involving the thiol group, or its behavior as a nucleophile.

Potential Energy Surface (PES): By calculating the energy of the system for various arrangements of atoms, a PES can be mapped out. This surface reveals the minimum energy pathways for reactions.

Transition State Theory: A key aspect of reaction pathway analysis is the identification of transition states, which are the highest energy points along the reaction coordinate. morressier.com Transition state theory uses the properties of the transition state to calculate reaction rates. morressier.comlibretexts.org For a hypothetical reaction involving this compound, computational chemists would locate the transition state structure and calculate its energy and vibrational frequencies. This information would be used to determine the activation energy and predict the reaction rate constant. While general principles of transition state theory are well-established, specific analyses for this compound reactions are not prevalent in the literature. morressier.comlibretexts.org

Theoretical calculations can provide accurate estimates of various thermochemical properties. The National Institute of Standards and Technology (NIST) Chemistry WebBook provides experimentally determined thermochemical data for this compound. rsc.orgscribd.com Computational studies could complement or, in the absence of experimental data, predict these values.

Key thermochemical properties that can be calculated include:

Enthalpy of Formation (ΔfH°): This is a fundamental thermodynamic property representing the heat change when a compound is formed from its constituent elements in their standard states.

Entropy (S°): A measure of the disorder or randomness of a system.

Heat Capacity (Cp): The amount of heat required to raise the temperature of a substance by a certain amount.

The table below presents some of the available experimental thermochemical data for this compound from the NIST database. rsc.org

| Property | Value | Units | Reference |

| Enthalpy of Formation (liquid) | -119.7 ± 1.2 | kJ/mol | rsc.org |

| Enthalpy of Combustion (liquid) | -3418.2 ± 1.1 | kJ/mol | rsc.org |

| Standard Entropy (liquid) | 240.29 | J/mol·K | rsc.org |

This table is interactive. Users can sort the data by clicking on the column headers.

Molecular Dynamics Simulations of this compound Systems

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. While specific MD simulations focused on this compound are not widely reported, this technique could be applied to understand its behavior in various environments.

An MD simulation of this compound would involve:

Defining a Force Field: A set of parameters that describe the potential energy of the system as a function of the positions of its atoms.

Setting up the System: This involves placing one or more this compound molecules in a simulation box, often with a solvent like water or in a bulk liquid phase.

Running the Simulation: The simulation proceeds by integrating Newton's equations of motion for each atom, allowing the system to evolve over time.

From such simulations, one could extract information about:

Liquid Structure: The arrangement of molecules in the liquid phase, including radial distribution functions.

Transport Properties: Diffusion coefficients, viscosity, and thermal conductivity.

Conformational Dynamics: The time-evolution of the molecule's shape and the rates of interconversion between different conformers.

Density Functional Theory (DFT) Applications to this compound Reactivity

Density Functional Theory (DFT) is a popular quantum mechanical method that calculates the electronic structure of atoms, molecules, and solids. nih.gov It is widely used to study chemical reactivity due to its balance of accuracy and computational cost. nih.gov

For this compound, DFT could be used to calculate a range of reactivity descriptors:

Global Reactivity Descriptors: These include chemical potential, hardness, and electrophilicity, which provide a general overview of the molecule's reactivity.

Local Reactivity Descriptors: Fukui functions or the dual descriptor can be calculated to identify the specific atoms or regions within the this compound molecule that are most susceptible to nucleophilic or electrophilic attack.

Conformational Analysis of this compound

The five-membered ring of cyclopentane (B165970) is not planar and exists in various puckered conformations to relieve torsional strain. The two most common conformations are the envelope and the half-chair . pressbooks.pub The energy barrier between these conformations is low, leading to a phenomenon called pseudorotation, where the pucker appears to rotate around the ring.

For this compound, the presence of the thiol substituent would influence the conformational preferences. A computational conformational analysis of this compound would aim to:

Identify Stable Conformers: By performing a systematic search of the potential energy surface, the various stable conformations (local minima) of this compound could be identified. This would likely involve different orientations of the thiol group (e.g., axial vs. equatorial-like positions in the puckered ring).

Determine Relative Energies: The relative energies of these conformers would be calculated to determine their populations at a given temperature.

Analyze Interconversion Pathways: The transition states connecting the different conformers would be located to understand the dynamics of conformational change.

While the general principles of cyclopentane conformational analysis are well-understood, detailed computational studies specifically for this compound are not prominent in the scientific literature. scribd.comresearchgate.net

Predictive Modeling of this compound Properties and Interactions

Computational chemistry provides powerful tools for the predictive modeling of molecular properties and interactions, offering insights that complement experimental data. Through methods such as Density Functional Theory (DFT) and Molecular Dynamics (MD), it is possible to build detailed models of this compound, elucidating its structural characteristics, energetic properties, and behavior in complex chemical environments. These theoretical studies are crucial for understanding the fundamental nature of this compound and predicting its reactivity and interactions with other molecules.

Predicting Molecular Properties

The intrinsic properties of this compound can be accurately predicted using quantum chemical calculations. These models provide a foundational understanding of the molecule's stability, conformation, and electronic structure.

Structural and Conformational Analysis: The five-membered ring of cyclopentane is not planar; it adopts puckered conformations to alleviate torsional strain. dalalinstitute.commaricopa.edu The two most common conformations are the "envelope," where one carbon atom is out of the plane of the other four, and the "half-chair," where two adjacent carbons are displaced in opposite directions from the plane of the other three. dalalinstitute.comscribd.com

Thermochemical and Spectroscopic Properties: Quantum chemical methods are widely employed to predict the thermochemical properties of molecules. For this compound, properties such as the standard enthalpy of formation can be calculated, providing data that is often in close agreement with experimental findings.